1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC16728730
Molecular Formula: C35H34F6N4O7
Molecular Weight: 736.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H34F6N4O7 |
|---|---|
| Molecular Weight | 736.7 g/mol |
| IUPAC Name | 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7) |
| Standard InChI Key | GPKQIEZLHVGJQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound comprises a tetracyclic framework:
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A 6,7-dihydro-4H-imidazo[4,5-c]pyridine core, which combines imidazole and pyridine rings fused at the 4,5- and c-positions.
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A 2,2-diphenylacetyl group at position 5, introducing a ketone bridge between two phenyl rings.
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A 4-(dimethylamino)-3-methylbenzyl substituent at position 1, providing a tertiary amine and methyl group for enhanced lipophilicity.
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A carboxylic acid at position 6, which forms a 1:2 salt with trifluoroacetic acid (TFA) to improve solubility .
The stereochemistry at position 6 is specified as (S)-configuration, critical for receptor binding .
Molecular Formula:
Molecular Weight: 736.67 g/mol .
Nomenclature and Identifiers
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IUPAC Name: (6S)-1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid bis(trifluoroacetate) .
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InChI Key: Derived from the parent structure and TFA counterion .
Synthesis and Characterization
Synthetic Routes
The synthesis of PD123319 ditrifluoroacetate involves multi-step organic transformations:
Key Steps :
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Formation of Imidazo[4,5-c]pyridine Core:
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Condensation of 2-aminopyridine with phenacyl bromides yields 2-aryl imidazo[1,2-a]pyridines.
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Vilsmeier-Haack formylation introduces a carbaldehyde group at position 3.
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Claisen-Schmidt Condensation:
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Reaction with 1,3-diphenyl-2-propan-1-one forms the diphenylacetyl moiety.
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Stereoselective Reduction:
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Catalytic hydrogenation achieves the (S)-configuration at position 6.
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Salt Formation:
Improvements in Synthesis :
Earlier methods suffered from low yields (~40%) due to inefficient purification. Optimizations include:
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Chromatographic Techniques: Use of reverse-phase HPLC for higher purity (>98%).
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Crystallization: Ethanol/water mixtures enhance crystal formation.
Table 1: Comparison of Synthetic Methods
| Parameter | Original Method | Improved Method |
|---|---|---|
| Yield | 40% | 68% |
| Purity | 90% | 98% |
| Key Step | Column Chromatography | Reverse-Phase HPLC |
Pharmacological Profile
Abdominal Aortic Aneurysm (AAA) Studies :
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Augmentation of Angiotensin II (AngII) Effects:
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Co-administration with AngII in LDL receptor<sup>−/−</sup> mice increased AAA incidence (67% vs. 33% in controls).
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Maximal aortic diameter expanded by 32% compared to AngII alone.
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Table 2: PD123319 Effects in AT2 Receptor Knockout Mice
| Parameter | AT2<sup>+/y</sup> + PD123319 | AT2<sup>−/y</sup> + PD123319 |
|---|---|---|
| AAA Incidence | 70% | 65% |
| Aortic Diameter Increase | 1.9 ± 0.3 mm | 1.8 ± 0.4 mm |
Notably, PD123319’s pro-aneurysmal effects persisted in AT2<sup>−/y</sup> mice, suggesting off-target mechanisms .
Research Applications
Cardiovascular Studies
PD123319 is widely used to delineate AT2 receptor roles in:
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Hypertension: Attenuates vasodilation in rodent models.
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Aortic Remodeling: Paradoxically exacerbates AngII-induced AAA despite AT2 antagonism .
Biochemical Probes
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